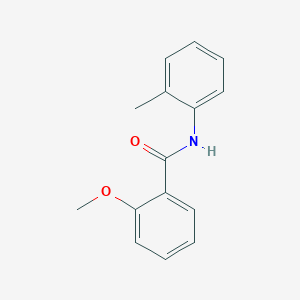
2-(3,4-difluorophenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-difluorophenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one, also known as DFTO, is a synthetic compound that has been widely studied for its potential applications in scientific research. DFTO belongs to the class of oxazolones, which are known for their diverse biological activities.
作用机制
The mechanism of action of 2-(3,4-difluorophenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to involve the formation of a complex with metal ions or the production of reactive oxygen species (ROS) in the presence of light. The exact mechanism may vary depending on the application of this compound.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity and is generally well-tolerated in biological systems. However, its effects on biochemical and physiological processes are not well-characterized and may vary depending on the specific application of this compound.
实验室实验的优点和局限性
One of the main advantages of 2-(3,4-difluorophenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one is its high selectivity for certain metal ions, which makes it a useful tool for the detection and quantification of metal ions in biological samples. Additionally, this compound has good photodynamic activity, which makes it a promising candidate for PDT.
One limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain applications. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential applications.
未来方向
There are several potential future directions for research on 2-(3,4-difluorophenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one. One area of research is the development of more efficient synthesis methods for this compound, which could increase its availability for research and potential applications.
Another area of research is the optimization of this compound for use in PDT. This could involve the development of new formulations or modifications to the structure of this compound to improve its photodynamic activity.
Finally, there is potential for research on the use of this compound as a tool for the detection and quantification of metal ions in biological samples. This could involve the development of new assays or modifications to the structure of this compound to improve its selectivity and sensitivity for specific metal ions.
Conclusion
In conclusion, this compound is a synthetic compound that has been widely studied for its potential applications in scientific research. Its high selectivity for certain metal ions and good photodynamic activity make it a promising candidate for a variety of applications. However, further research is needed to fully understand its mechanism of action and optimize its potential for use in scientific research.
合成方法
The synthesis of 2-(3,4-difluorophenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one involves the reaction of 2-amino-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one with 3,4-difluorobenzaldehyde in the presence of a suitable catalyst. The resulting product is then purified by recrystallization to obtain this compound in high yield and purity. This method has been optimized for the synthesis of this compound and can be easily scaled up for large-scale production.
科学研究应用
2-(3,4-difluorophenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one has been extensively studied for its potential applications in scientific research. One of the main areas of research is its use as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to certain metal ions and emit fluorescence, making it a useful tool for the detection and quantification of metal ions in biological samples.
Another area of research is its potential as a photosensitizer for photodynamic therapy (PDT). PDT is a non-invasive treatment for cancer that involves the use of a photosensitizer and light to selectively kill cancer cells. This compound has been shown to have good photodynamic activity and could be a promising candidate for PDT.
属性
分子式 |
C14H7F2NO2S |
|---|---|
分子量 |
291.27 g/mol |
IUPAC 名称 |
(4E)-2-(3,4-difluorophenyl)-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one |
InChI |
InChI=1S/C14H7F2NO2S/c15-10-4-3-8(6-11(10)16)13-17-12(14(18)19-13)7-9-2-1-5-20-9/h1-7H/b12-7+ |
InChI 键 |
XIDHSFFUGPTWOA-KPKJPENVSA-N |
手性 SMILES |
C1=CSC(=C1)/C=C/2\C(=O)OC(=N2)C3=CC(=C(C=C3)F)F |
SMILES |
C1=CSC(=C1)C=C2C(=O)OC(=N2)C3=CC(=C(C=C3)F)F |
规范 SMILES |
C1=CSC(=C1)C=C2C(=O)OC(=N2)C3=CC(=C(C=C3)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-phenyl-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B259056.png)
![Ethyl 2-{[(2,4-difluorophenoxy)acetyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B259061.png)
![6-(2,3-dichlorophenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole](/img/structure/B259065.png)

![6-Chloro-N-isopropyl-N'-m-tolyl-[1,3,5]triazine-2,4-diamine](/img/structure/B259067.png)




![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B259077.png)

![3-[4-Fluoro-3-(trifluoromethyl)anilino]-1-thiophen-2-ylpropan-1-one](/img/structure/B259082.png)